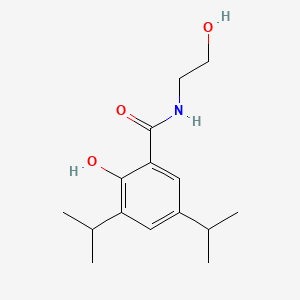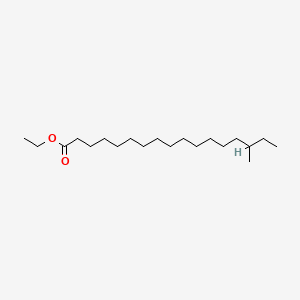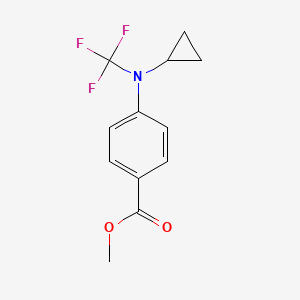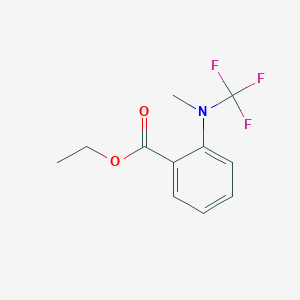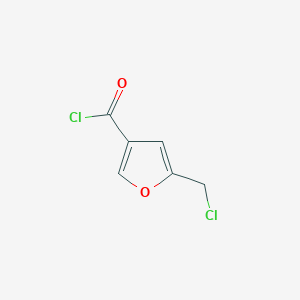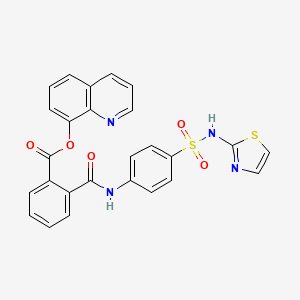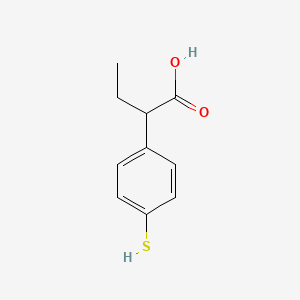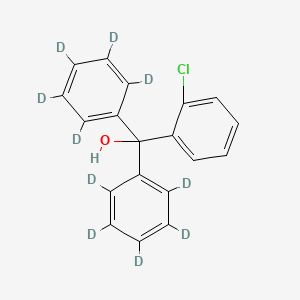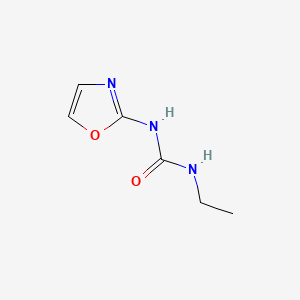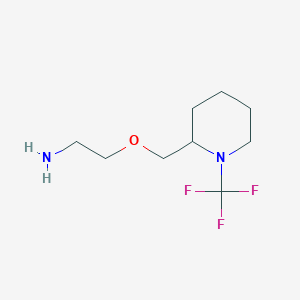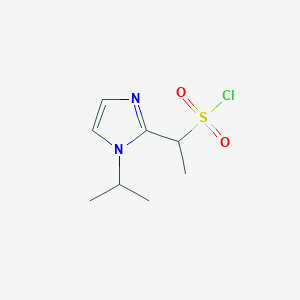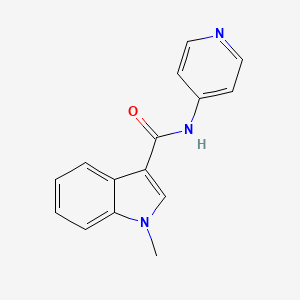
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- is a chemical compound with the molecular formula C6H12N2 and a molecular weight of 112.1729 g/mol . It is also known by its systematic name, hexamethylenimine, 2-imino- . This compound is characterized by its azepine ring structure, which is a seven-membered heterocyclic ring containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hexamethylenediamine with a suitable dehydrating agent to form the azepine ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted azepine derivatives.
Applications De Recherche Scientifique
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2,6,6-trimethyl-: A derivative with additional methyl groups, affecting its chemical properties and reactivity.
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-N-(2-methylphenyl)-: A derivative with a substituted phenyl group, altering its biological activity.
Uniqueness
2H-Azepin-7-amine, 3,4,5,6-tetrahydro-2-imino- is unique due to its specific ring structure and the presence of the imino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
64058-21-5 |
|---|---|
Formule moléculaire |
C6H11N3 |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
7-imino-3,4,5,6-tetrahydroazepin-2-amine |
InChI |
InChI=1S/C6H11N3/c7-5-3-1-2-4-6(8)9-5/h1-4H2,(H3,7,8,9) |
Clé InChI |
NBWAZUNSLABYAM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=N)N=C(C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


